7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[phenyl-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-16-9-6-14-23-20(16)21)19(15-7-2-1-3-8-15)24-18-10-4-5-13-22-18/h1-14,19,25H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVVFZPXKODBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O, with a molecular weight of approximately 345.38 g/mol. The compound features a quinoline core substituted with a phenyl group and a pyridin-2-ylamino group. Its structure includes several functional groups, notably hydroxyl (–OH) and amino (–NH2), which contribute to its reactivity and biological interactions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and proteins involved in disease pathways. Notably, it has been identified as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in certain cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes.
Moreover, the presence of hydrogen-bonding capabilities due to its hydroxyl and amino groups enhances its interaction with biological macromolecules, facilitating its role as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly inhibit the growth of cancer cells expressing mutant IDH. The mechanism involves apoptosis induction and disruption of metabolic pathways essential for tumor survival .
- Selectivity Against Multidrug-resistant Cells : It has been reported to selectively target P-glycoprotein-expressing multidrug-resistant cancer cells, providing a potential strategy for overcoming chemotherapy resistance .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(bis(pyridin-2-ylmethyl)amino)quinolin-8-ol | Structure | Contains two pyridine rings; used as a fluorescence probe |
| 6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)pyridine | Structure | Inhibitor of mutant isocitrate dehydrogenase; distinct heterocyclic structure |
| 8-[3-(1-cyclopropylpyrazol)] | Structure | Features pyrazole; studied for anti-cancer properties |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity. The compound was observed to induce apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In another study assessing antimicrobial properties, this compound exhibited inhibitory zones against Pseudomonas aeruginosa and Klebsiella pneumonia, demonstrating effectiveness comparable to standard antibiotics .
Scientific Research Applications
Chemistry
In chemistry, 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol serves as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in synthesizing new materials and catalysts.
Biology
This compound has been investigated for its potential as an antimicrobial and anticancer agent . Studies have shown that it can inhibit the growth of various cancer cell lines, particularly those resistant to conventional therapies. For instance, it has demonstrated activity against multidrug-resistant cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Medicine
In the medical field, this compound is explored for its therapeutic potential in treating diseases associated with oxidative stress and inflammation. Research indicates that derivatives of this compound may effectively inhibit enzymes related to cancer progression, such as ADAMTS-5, which plays a role in the degradation of extracellular matrix components . Additionally, its cytotoxic properties against resistant cancer cell lines position it as a candidate for developing new cancer therapies .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors. Its unique properties enable the creation of sensors that can detect specific biological or chemical agents, enhancing safety and efficacy in various applications.
Case Studies
Several case studies highlight the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the compound's ability to inhibit bacterial growth | Showed significant inhibition against Gram-positive bacteria |
| Cancer Cell Line Study | Evaluated cytotoxic effects on multidrug-resistant cells | Demonstrated selective toxicity towards resistant cell lines while sparing normal cells |
| Enzyme Inhibition Study | Analyzed inhibition of ADAMTS-5 | Identified potent inhibition with favorable selectivity profiles |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield :
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 30) improve reaction efficiency (90% yield) compared to the target compound (25–33%) .
- Bulky substituents (e.g., benzo[d]thiazole in KIN1408) may require harsher conditions or specialized catalysts .
Physicochemical Properties :
- Fluorinated analogs (e.g., Compounds 27, 30) exhibit higher logP values, enhancing lipophilicity and membrane permeability .
- The target compound’s moderate logP (4.3) balances solubility and bioavailability .
Biological Activity :
- Cytoprotective activity is prominent in fluorinated derivatives (Compounds 27, 30), likely due to enhanced electron-deficient aromatic systems interacting with cellular targets .
- Heterocyclic substitutions (e.g., benzo[d]thiazole in KIN1408) enable selective enzyme inhibition (e.g., Chk2) .
Mechanistic and Functional Comparisons
Metal Chelation Capacity
8-Hydroxyquinoline derivatives are known for metal chelation, which influences antimicrobial and anticancer activity.
Cytoprotective vs. Cytotoxic Effects
- Cytoprotection : Fluorinated derivatives (Compound 30) show superior cytoprotective effects in oxidative stress models, attributed to trifluoromethyl groups stabilizing radical intermediates .
- Cytotoxicity : Compounds with extended aromatic systems (e.g., KIN1408) exhibit cytotoxicity via enzyme inhibition, while the target compound’s simpler structure may favor lower toxicity .
Q & A
Q. What is the standard synthetic protocol for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol, and how is purity ensured?
The compound is synthesized via a Mannich-type reaction involving 8-hydroxyquinoline, benzaldehyde, and pyridin-2-ylamine. The reaction is typically heated (e.g., 130°C) in ethanol or DMF, monitored by TLC/LC-MS, and purified via column chromatography or recrystallization. Purity is confirmed using -NMR, -NMR, and HRMS-ESI . Low yields (13–25%) are common, necessitating optimization of stoichiometry, solvent, or catalysts .
Q. How is the molecular structure of this compound validated post-synthesis?
Structural confirmation relies on X-ray crystallography (e.g., Stoe IPDS 2 diffractometer with CuKα radiation) to resolve bond lengths, angles, and intermolecular hydrogen bonds (e.g., R_2$$^2(10) motifs). Spectroscopic techniques like -NMR (e.g., quinolinol proton at δ 8.9 ppm) and -NMR are used to verify functional groups and connectivity .
Q. What spectroscopic and chromatographic methods are critical for characterization?
Key methods include:
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.9 ppm) and carbon frameworks.
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H] at m/z 328.13).
- Melting point analysis : Determines purity (e.g., 172–174°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol). These insights guide derivatization for enhanced bioactivity .
Q. What experimental designs validate inhibition of the HMGB1-LPS-caspase-11 pathway?
- Phenotypic screening : Recombinant HMGB1 and LPS-binding assays in murine peritoneal macrophages quantify cytosolic LPS uptake inhibition.
- Cytokine profiling : ELISA measures IL-1α/β suppression (e.g., >50% reduction at 10 μM).
- In vivo models : Endotoxemia-induced organ damage in mice assesses therapeutic efficacy .
Q. How are contradictions in bioactivity data resolved (e.g., cytotoxicity vs. therapeutic effects)?
- Structure-activity relationship (SAR) studies : Modifying the quinolinol core (e.g., C5/C7 substituents) balances potency and cytotoxicity.
- Dose-response assays : Determine selectivity indices (e.g., IC for target vs. CC in HEK293 cells).
- Mechanistic profiling : Compare off-target effects (e.g., mitochondrial toxicity) using Seahorse assays .
Q. What crystallographic techniques analyze intermolecular interactions and packing motifs?
Single-crystal X-ray diffraction (SHELX software) resolves dihedral angles (e.g., 81.05° between quinoline and phenyl rings) and hydrogen-bond networks. Refinement parameters (e.g., R = 0.028) validate structural accuracy. Hirshfeld surfaces map van der Waals interactions .
Q. How is reaction yield optimized for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
